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Cat. No.: B1223185

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, notably
within the Boraginaceae family.[1][2] PAs and their N-oxides are of significant interest to
researchers due to their potential toxicity and biological activities. The precise structural
elucidation of these compounds is paramount for understanding their mechanisms of action
and for ensuring the safety and efficacy of botanical extracts and derived pharmaceuticals.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
unambiguous determination of the chemical structure of complex natural products like
Echinatine N-oxide. This application note provides a detailed overview of the use of NMR
spectroscopy for the structural elucidation of Echinatine N-oxide, including comprehensive
data tables, experimental protocols, and visual workflows.

Structural and Spectroscopic Data

The structure of Echinatine N-oxide was elucidated using a combination of one-dimensional
(1D) and two-dimensional (2D) NMR experiments, including *H NMR, 3C NMR, Correlation
Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear
Multiple Bond Correlation (HMBC). These techniques allow for the complete assignment of all
proton and carbon signals, providing a definitive confirmation of the molecule's constitution and
stereochemistry.
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Chemical Structure of Echinatine N-oxide

Caption: Chemical structure of Echinatine N-oxide with atom numbering.

'H and **C NMR Spectroscopic Data

The following table summarizes the *H and 3C NMR chemical shifts for Echinatine N-oxide
recorded in deuterated methanol (CDsOD).
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. 'H Chemical Shift Multiplicity (J in 13C Chemical Shift
(3, ppm) Hz) (3, ppm)

1 4.25 m 76.5

2 6.20 brs 129.8

3a 3.55 m 62.1

3B 4.15 m

5a 3.45 m 55.4

5B 3.95 m

6 2.20 m 30.5

7 4.80 m 78.9

8 3.80 m 70.2

9 4.95 d (14.0) 61.8

4.75 d (14.0)

2 - - 72.9

3 3.90 q (6.5) 78.1

4' 2.05 m 35.2

1" 1.25 d (6.5) 18.1

4'a 1.00 d (7.0) 17.5

4'b 0.95 d (7.0) 16.9

Cc=0 ; - 176.2

Data is based on typical values for pyrrolizidine alkaloids and may vary slightly based on
experimental conditions.

Experimental Protocols
Sample Preparation
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Isolation: Echinatine N-oxide is typically isolated from plant material (e.g., Rindera graeca)
using standard chromatographic techniques such as column chromatography over silica gel
or Sephadex, followed by preparative HPLC for final purification.[1]

Sample for NMR:

[e]

Weigh approximately 1-5 mg of purified Echinatine N-oxide.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-da
(CDs0OD), chloroform-d (CDCIs), or dimethyl sulfoxide-de (DMSO-ds)). The choice of
solvent can affect the chemical shifts.

o

Transfer the solution to a 5 mm NMR tube.

[e]

o

For quantitative analysis, a known amount of an internal standard may be added.

NMR Data Acquisition

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR:

o 'H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse
angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

o 183C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is
typically required due to the lower natural abundance of 13C.

2D NMR:

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin
couplings, revealing adjacent protons in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): These experiments correlate directly bonded proton and carbon
atoms.
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o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3
bond) correlations between protons and carbons, which is crucial for connecting different
spin systems and identifying quaternary carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): These experiments provide information about the
spatial proximity of protons, which is essential for determining the relative stereochemistry
of the molecule.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of Echinatine

N-oxide using NMR spectroscopy.
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Workflow for Echinatine N-oxide Structure Elucidation

Sample Preparation

( )

NMR DatavAcquisition

[1D NMR (*H, 13C))

[ZD NMR (COSY, HSQC, HMBC, NOESY))

Data Analysis & Structure Determination

( )

—

Click to download full resolution via product page

Caption: A flowchart of the NMR-based structure elucidation process.
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Signaling Pathway and Logical Relationships

While Echinatine N-oxide itself is a small molecule and not directly involved in a signaling
pathway in the traditional sense, its structural features are key to its biological activity and
potential toxicity. The elucidation of these features through NMR is a critical step in
understanding its interactions with biological targets. The logical relationship in its structural
analysis is hierarchical, starting from the basic connectivity of atoms and building up to the full
3D structure.

Logical Hierarchy of Structural Information from NMR

2D COSsY 2D HSQC 2D HMBC
(*H-*H Connectivity) (Direct *H-13C Correlation) (Long-Range tH-13C Correlation)

Complete 2D Structure 2D NOESY

(Constitution) (Through-Space H-1H Proximity)

3D Structure
(Relative Stereochemistry)

Unambiguous Structure of Echinatine N-oxide

Click to download full resolution via product page

Caption: The logical flow of information from different NMR experiments.

Conclusion
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NMR spectroscopy is a powerful and essential technique for the complete and unambiguous
structure elucidation of complex natural products like Echinatine N-oxide. By employing a
suite of 1D and 2D NMR experiments, researchers can confidently determine the constitution
and stereochemistry of such molecules. The detailed protocols and data presented in this
application note serve as a valuable resource for scientists and professionals involved in
natural product chemistry, drug discovery, and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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